Tranilast is an antiallergic drug developed by Kissei Pharmaceuticals. It was approved in Japan and South Korea in 1982 for the management of bronchial asthma. Indications for keloid and hypertrophic scar were added in 1993. It has been used for the treatment of allergic disorders such as asthma, allergic rhinitis, and atopic dermatitis.
Synthesis Analysis
Tranilast and its analogs were synthesized from anthranilic acid derivatives, Meldrum’s acid, and benzaldehydes based on the Knoevenagel-Doebner reaction. The compounds were evaluated for in vitro cytotoxicity activity by MTT assay and docked into the TGFβ1 target using AutoDockTools–1.5.6.
Molecular Structure Analysis
Five polymorphic forms of tranilast were characterized by thermal, diffractometric, and spectroscopic techniques. The crystal structures of the most stable anhydrous form (Form I), a chloroform solvate, and a dichloromethane solvate were determined from single-crystal X-ray analysis.
Chemical Reactions Analysis
Tranilast was quantified in a study by forming a complex with the acriflavine (AC) reagent. The reaction between Tranilast and AC quenched the fluorescence of AC through the formation of an ion-association complex.
Physical And Chemical Properties Analysis
Tranilast is an amidobenzoic acid that is anthranilic acid in which one of the anilino hydrogens is replaced by a 3,4-dimethoxycinnamoyl group. Its molecular formula is C18H17NO5 and its molecular weight is 327.33 g/mol.
Synthesis Analysis
Synthesis of 3,4-Dimethoxycinnamic Acid: Starting with 3,4-dimethyl benzaldehyde, a condensation reaction with malonic acid is carried out using pyridine as a catalyst. This yields 3,4-dimethoxycinnamic acid. []
Condensation with Methyl Anthranilate: The synthesized 3,4-dimethoxycinnamic acid is then condensed with methyl anthranilate to produce tranilast methyl ester. []
Hydrolysis to Tranilast: Finally, the tranilast methyl ester is hydrolyzed using sodium hydroxide to obtain tranilast. []
This method has been reported to achieve a total yield of up to 67% for tranilast. []
Molecular Structure Analysis
Tranilast sodium comprises two main structural components: a dimethoxycinnamic acid moiety and an anthranilic acid moiety linked by an amide bond. [] Crystal structure analyses reveal that tranilast can form cocrystals with compounds like urea and nicotinamide through hydrogen bonding interactions involving the amide groups. [] It can also form salts with molecules like cytosine and sodium ions. []
Mechanism of Action
Mast Cell Stabilization: Tranilast inhibits the degranulation of mast cells, which are key players in allergic reactions, releasing histamine and other inflammatory mediators. [, , , ]
TGF-β Inhibition: It suppresses the activity of transforming growth factor-β (TGF-β), a key cytokine involved in fibrosis and inflammation. [, , , , , , ]
Inhibition of Inflammatory Mediators: Tranilast reduces the production and release of various inflammatory mediators, including histamine, leukotrienes, and prostaglandins. [, , ]
Modulation of Ion Channels: Research suggests a potential role in modulating Transient Receptor Potential Vanilloid (TRPV) channels, particularly TRPV2, which are involved in various cellular processes, including inflammation and cell proliferation. []
Applications
Allergic Diseases: Its mast cell stabilizing and anti-inflammatory properties make it potentially beneficial in managing allergic rhinitis, conjunctivitis, and asthma. [, , , , , , ]
Fibrosis: By inhibiting TGF-β, tranilast shows promise in mitigating fibrosis in various organs, including the kidneys and lungs. [, , , , , , ]
Wound Healing: Studies suggest it may modulate wound healing processes and potentially reduce scar formation. []
Cancer Research: Emerging research investigates its potential as an adjuvant therapy in cancer treatment, based on its anti-inflammatory and anti-proliferative effects. []
Drug Delivery: Tranilast has been investigated as a potential drug to be incorporated into drug delivery systems, such as hydrogel intraocular lenses, for localized and sustained release. []
Future Directions
Optimization of Delivery Systems: Research on developing more efficient and targeted delivery systems for tranilast sodium, such as nanoparticles or liposomes, could enhance its therapeutic efficacy and minimize potential side effects. []
Related Compounds
Quinotolast
Compound Description: Quinotolast, chemically known as sodium 5-(4-oxo-1-phenoxy-4H-quinolizine-3-carboxamido)tetrazolate monohydrate, is a new orally active antiallergic drug []. It has demonstrated potent inhibitory effects on type I allergic reactions, including passive cutaneous anaphylaxis (PCA) and anaphylactic bronchoconstriction, in animal models []. Quinotolast's mechanism of action is believed to involve the inhibition of mediator release from inflammatory cells, including mast cells [, ].
Relevance: While not structurally identical to tranilast sodium, quinotolast is considered related due to its similar pharmacological activity as an anti-allergic agent. Additionally, both compounds exhibit inhibitory effects on histamine release from mast cells and share a cross-tachyphylaxis in inhibiting PCA, suggesting a potential overlap in their mechanisms of action [, ].
Hydroxy Quinotolast
Compound Description: Hydroxy quinotolast is the active metabolite of quinotolast in rats []. It has been shown to have a weak inhibitory effect on histamine release from dispersed lung cells, but only when administered concurrently with anti-IgE challenge [].
Sodium Cromoglycate (DSCG)
Compound Description: Sodium cromoglycate, also known as cromolyn sodium, is a mast cell stabilizer used to prevent allergic reactions []. It acts by inhibiting the degranulation of mast cells, preventing the release of histamine and other inflammatory mediators. Sodium cromoglycate is commonly used to treat asthma, allergic rhinitis, and allergic conjunctivitis [, ].
Relevance: Although not structurally similar to tranilast sodium, sodium cromoglycate is grouped as a related compound due to its shared pharmacological target: mast cell stabilization. Both compounds demonstrate efficacy in mitigating allergic reactions, likely through their impact on mast cell degranulation and subsequent mediator release [, , ].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Tranilast is an amidobenzoic acid that is anthranilic acid in which one of the anilino hydrogens is replaced by a 3,4-dimethoxycinnamoyl group. It has a role as an anti-asthmatic drug, a nephroprotective agent, an anti-allergic agent, a calcium channel blocker, an antineoplastic agent, an aryl hydrocarbon receptor agonist and a hepatoprotective agent. It is a member of cinnamamides, a dimethoxybenzene, an amidobenzoic acid and a secondary carboxamide. It is functionally related to an anthranilic acid. Tranilast is an antiallergic drug developed by Kissei Pharmaceuticals. In 1982, it was approved in Japan and South Korea for the management of bronchial asthma. Indications for keloid and hypertrophic scar were added in 1993. It has been used for the treatment of allergic disorders such as asthma, allergic rhinitis and atopic dermatitis.
Tranilast is an amidobenzoic acid that is anthranilic acid in which one of the anilino hydrogens is replaced by a 3,4-dimethoxycinnamoyl group. It has a role as an anti-asthmatic drug, a nephroprotective agent, an anti-allergic agent, a calcium channel blocker, an antineoplastic agent, an aryl hydrocarbon receptor agonist and a hepatoprotective agent. It is a member of cinnamamides, a dimethoxybenzene, an amidobenzoic acid and a secondary carboxamide. It derives from an anthranilic acid. Tranilast is an antiallergic drug developed by Kissei Pharmaceuticals. In 1982, it was approved in Japan and South Korea for the management of bronchial asthma. Indications for keloid and hypertrophic scar were added in 1993. It has been used for the treatment of allergic disorders such as asthma, allergic rhinitis and atopic dermatitis.
An alkaloid derived from the bark of the cinchona tree. It is used as an antimalarial drug, and is the active ingredient in extracts of the cinchona that have been used for that purpose since before 1633. Quinine is also a mild antipyretic and analgesic and has been used in common cold preparations for that purpose. It was used commonly and as a bitter and flavoring agent, and is still useful for the treatment of babesiosis. Quinine is also useful in some muscular disorders, especially nocturnal leg cramps and myotonia congenita, because of its direct effects on muscle membrane and sodium channels. The mechanisms of its antimalarial effects are not well understood.
Uridine Phosphorylase Inhibitor TK-112690 is a 2,2'-anhydropyrimidine derivative and human uridine phosphorylase (UPase) inhibitor that can be used to suppress mucositis induced by certain chemotherapeutics. Upon administration of UPase inhibitor TK-112690 prior to the administration of certain chemotherapeutic agents, such as methotrexate (MTX), this agent targets, binds to and blocks the activity of UPase, thereby preventing the metabolic breakdown of uridine into uracil. This increases the uridine levels in plasma and may prevent mucositis. By rescuing normal tissue, TK-112690 may enhance the therapeutic index of the chemotherapeutic agent. UPase plays a key role in in pyrimidine metabolism, and catabolizes uridine into uracil and ribose-1-phosphate.